molecular formula C9H6Cl2N2 B12990447 1-(2,6-Dichlorophenyl)-1H-imidazole

1-(2,6-Dichlorophenyl)-1H-imidazole

Cat. No.: B12990447
M. Wt: 213.06 g/mol
InChI Key: QSQSUDAWRXGIQA-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-1H-imidazole can be compared with other similar compounds, such as:

Uniqueness: The presence of the imidazole ring in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)imidazole

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H

InChI Key

QSQSUDAWRXGIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CN=C2)Cl

Origin of Product

United States

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